Blood-Brain Barrier Penetration of Veledimex Racemate in Human Glioma Patients
In a Phase 1 clinical trial (NCT02026271) of the Ad-RTS-hIL-12 gene therapy, the racemic mixture of veledimex demonstrated quantifiable penetration of the human blood-brain barrier (BBB) [1]. At the 20 mg and 40 mg oral dose levels, the concentration of veledimex detected in the resected tumor tissue was approximately 32% and 46% of the plasma concentration, respectively, confirming its ability to access the central nervous system [1][2]. While ecdysone receptor agonists as a class are known to have some BBB penetrance, this study provides direct, quantitative evidence for the racemate in the clinically relevant context of recurrent high-grade glioma [3].
| Evidence Dimension | Tumor-to-plasma drug concentration ratio (Blood-Brain Barrier Penetration) |
|---|---|
| Target Compound Data | 32% and 46% of plasma level detected in tumor tissue at 20 mg and 40 mg oral doses, respectively. |
| Comparator Or Baseline | Plasma concentration of veledimex (baseline for comparison). |
| Quantified Difference | ~32% penetration at 20 mg dose; ~46% penetration at 40 mg dose. |
| Conditions | Recurrent high-grade glioma patients undergoing resection, receiving oral veledimex racemate as part of Ad-RTS-hIL-12 gene therapy. |
Why This Matters
For procurement in neuro-oncology research, this data confirms the racemate's ability to reach the target tissue in the brain, a critical prerequisite for its function as an activator ligand in CNS-focused gene therapy models.
- [1] Lebel, F. (2016). ATIM-23. Phase 1 dose escalation study of controlled intratumoral viral delivery of Ad-RTS-hIL-12 + oral veledimex in subjects with recurrent or progressive high-grade glioma. Neuro-Oncology, 18(suppl_6), vi22–vi23. View Source
- [2] Chiocca, E. A., et al. (2019). Regulatable interleukin-12 gene therapy in patients with recurrent high-grade glioma: Results of a phase 1 trial. Science Translational Medicine, 11(505), eaaw5680. View Source
- [3] Barrett, J. A., et al. (2018). Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma. Cancer Gene Therapy, 25(5-6), 106-116. View Source
